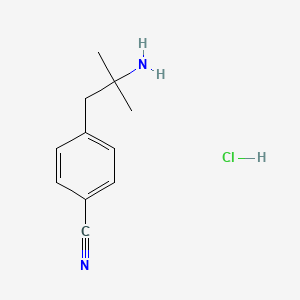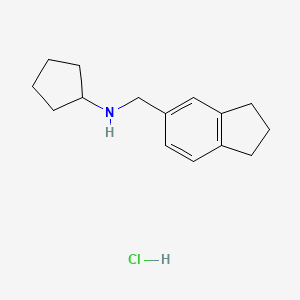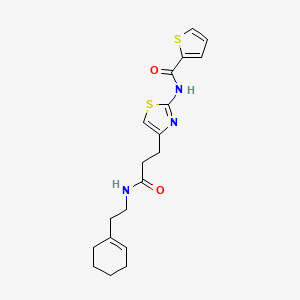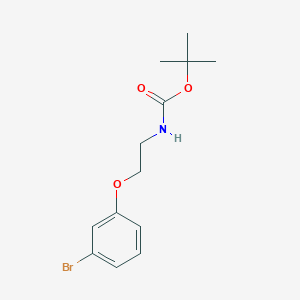
2,2,4,4-Tetramethyloxetane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetramethyloxetane-3-carboxylic acid is a chemical compound with the CAS Number: 3199-92-6 . It has a molecular weight of 158.2 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is 2,2,4,4-tetramethyl-3-oxetanecarboxylic acid . The Inchi Code for the compound is 1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) .It is usually in powder form and is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Coordination Networks and Metal Ion Binding
- The bifunctional molecule tetrakis(methylthio)-1,4-benzenedicarboxylic acid (TMBD), which shares structural similarities with 2,2,4,4-tetramethyloxetane-3-carboxylic acid, interacts with metal ions like Cu(I), Cd(II), and Zn(II) to form coordination networks. These interactions demonstrate the ability of carboxyl groups to bond consistently to metal ions, a characteristic likely applicable to 2,2,4,4-tetramethyloxetane-3-carboxylic acid as well (Zhou et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,4,4-tetramethyloxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-7(2)5(6(9)10)8(3,4)11-7/h5H,1-4H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODCTISXOBMTEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyloxetane-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
![1-(benzenesulfonyl)-2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]guanidine](/img/structure/B2798202.png)





![N-(2-Oxothiolan-3-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2798216.png)


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2798219.png)
